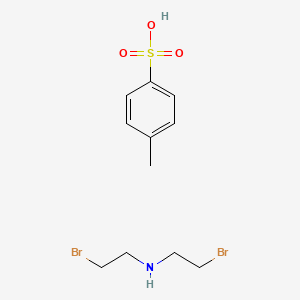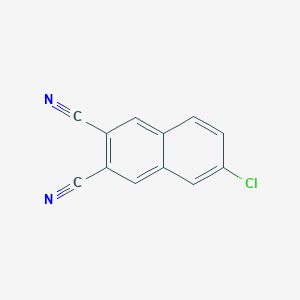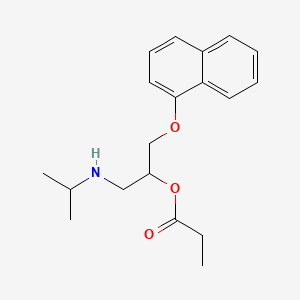
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a naphthalen-1-yloxy group, a propan-2-ylamino group, and a propanoate ester. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol. Finally, the propanoate ester is formed by esterification with propanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-yloxy group to naphthalen-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-ylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including its role as a beta-adrenergic antagonist. It is used in research related to cardiovascular diseases and other conditions involving the adrenergic system .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their effects on heart rate, blood pressure, and other physiological parameters .
Industry
In the industrial sector, this compound is used in the formulation of various products, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and cardiac arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its naphthalen-1-yloxy group contributes to its binding affinity and selectivity for beta-adrenergic receptors, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
111399-11-2 |
|---|---|
Formule moléculaire |
C19H25NO3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] propanoate |
InChI |
InChI=1S/C19H25NO3/c1-4-19(21)23-16(12-20-14(2)3)13-22-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,4,12-13H2,1-3H3 |
Clé InChI |
STQPPMUHHOLTIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


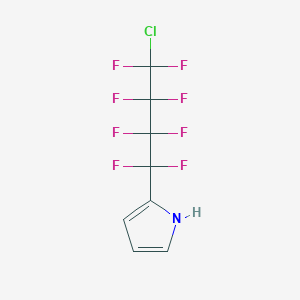
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
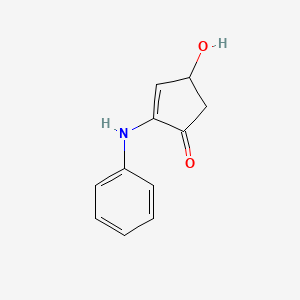
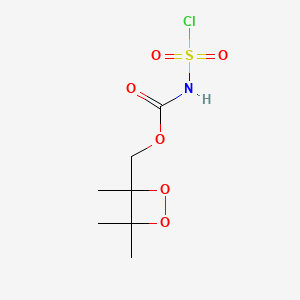
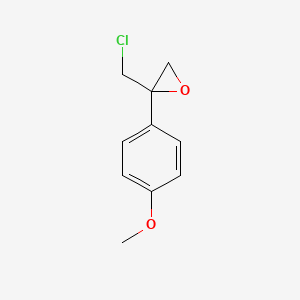
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
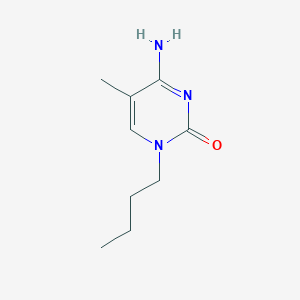
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
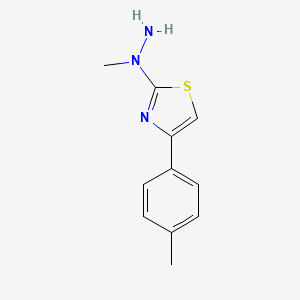
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
